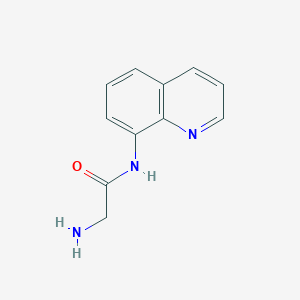![molecular formula C20H18O3S B2593593 (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one CAS No. 1630942-09-4](/img/structure/B2593593.png)
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiolanone ring
Aplicaciones Científicas De Investigación
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one typically involves the condensation of 4-methoxybenzaldehyde with thiolan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolanone ring to a thiolane ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z,4Z)-2,4-bis[(4-hydroxyphenyl)methylidene]thiolan-3-one
- (2Z,4Z)-2,4-bis[(4-chlorophenyl)methylidene]thiolan-3-one
- (2Z,4Z)-2,4-bis[(4-nitrophenyl)methylidene]thiolan-3-one
Uniqueness
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-22-17-7-3-14(4-8-17)11-16-13-24-19(20(16)21)12-15-5-9-18(23-2)10-6-15/h3-12H,13H2,1-2H3/b16-11+,19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPJPDBCHCTMM-DPYYQBSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSC(=CC3=CC=C(C=C3)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CS/C(=C\C3=CC=C(C=C3)OC)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)
![11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2593515.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)



![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
![4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2593527.png)

![N-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)
